molecular formula C24H33NO B2787367 N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide CAS No. 313500-73-1

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide

Cat. No.: B2787367
CAS No.: 313500-73-1
M. Wt: 351.534
InChI Key: VDTVOJSOMYUCQR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide is a synthetically derived chemical compound designed for research and development applications. This molecule features a synthetically versatile adamantane scaffold, a structural motif renowned in medicinal chemistry for imparting significant lipophilicity and metabolic stability to a molecule, which can enhance its pharmacokinetic properties and ability to interact with biological targets . The compound's structure integrates a 4-methylphenyl moiety and a cyclohexyl carboxamide group, making it a candidate for exploration in various pharmaceutical and material science research areas. The adamantane unit is a well-established pharmacophore in drug discovery, with proven applications in developing therapies for viral infections (such as Influenza A and HIV), neurodegenerative disorders (like Parkinson's and Alzheimer's disease), and metabolic diseases (including Type 2 diabetes) . Furthermore, adamantane-based structures have been investigated as enzyme inhibitors (e.g., targeting acetyl-CoA carboxylase or DPP-IV) and as modulators of receptor systems (such as the NMDA receptor) . The specific combination of the rigid adamantane core with the lipophilic cyclohexyl and aryl substituents in this molecule suggests potential for use in developing novel bioactive compounds or as a building block in organic synthesis. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO/c1-17-7-9-20(10-8-17)23-12-18-11-19(13-23)15-24(14-18,16-23)22(26)25-21-5-3-2-4-6-21/h7-10,18-19,21H,2-6,11-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTVOJSOMYUCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted adamantane derivatives.

Scientific Research Applications

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure and functional versatility.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a stable scaffold that can interact with various biological molecules, potentially inhibiting or modulating their activity. The cyclohexyl and 4-methylphenyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Adamantane Substituents Amide Substituent Notable Features
This compound C₂₄H₃₁NO 349.5 3-(4-methylphenyl) at position 3 Cyclohexyl Bulky lipophilic groups; rigid core
N-(3-chlorophenyl)-1-adamantanecarboxamide C₁₇H₂₀ClNO 289.8 None (carboxamide at position 1) 3-chlorophenyl Aromatic halogen substituent
Phencyclidine derivatives (e.g., from ) Variable Variable Second aryl moiety at piperidine position 4 Hydroxyl group proximity Dual aryl groups; hydroxyl enhances activity

Key Observations :

  • Steric Effects : The 4-methylphenyl group at position 3 introduces steric hindrance, which may affect receptor binding compared to unsubstituted adamantane derivatives.
  • Electronic Properties : The 3-chlorophenyl substituent in N-(3-chlorophenyl)-1-adamantanecarboxamide introduces electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Structure-Activity Relationships (SAR)

Role of Aryl Groups

Evidence from phencyclidine derivatives (piperidine-based) underscores the importance of a second aryl moiety at position 4 for analgesic activity . While the target compound lacks a piperidine ring, its 4-methylphenyl group at adamantane position 3 may mimic this aryl interaction.

Amide Substituent Effects
  • Cyclohexyl vs. This difference may alter target receptor selectivity (e.g., opioid vs. NMDA receptors).
  • Halogen vs. Alkyl Groups : Chlorine in N-(3-chlorophenyl)-1-adamantanecarboxamide may enhance binding affinity through hydrophobic or halogen-bonding interactions, whereas the methyl group in the target compound prioritizes steric bulk .

Pharmacological Implications

  • Analgesic Potential: Phencyclidine derivatives with dual aryl and hydroxyl groups exhibit analgesic activity in murine models . The target compound’s rigid adamantane core and lipophilic substituents may compensate for the lack of hydroxyl, favoring CNS penetration but possibly reducing receptor affinity.
  • Metabolic Stability : Adamantane derivatives are generally resistant to oxidative metabolism due to their saturated hydrocarbon structure. The 4-methylphenyl group may further slow degradation compared to halogenated analogues .

Biological Activity

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a rigid adamantane core, which is known for its stability and ability to interact with various biological targets. The addition of cyclohexyl and 4-methylphenyl groups enhances its lipophilicity and may improve binding affinity to specific receptors or enzymes.

Property Description
Molecular Formula C₁₈H₂₃N₃O
Molecular Weight 281.39 g/mol
Functional Groups Amide, aromatic rings
Solubility Moderately soluble in organic solvents

The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantane structure provides a stable scaffold that can modulate the activity of various biological molecules. The compound has been shown to interact with pathways involved in:

  • Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing downstream signaling cascades.
  • Enzyme Inhibition: The amide functional group is known to stabilize interactions with enzymes, potentially inhibiting their activity.

Antiviral Properties

Adamantane derivatives, including this compound, have been investigated for their antiviral properties, particularly against influenza viruses. The rigid structure allows for effective interaction with viral proteins, inhibiting replication processes. Studies suggest that modifications in the side chains can enhance antiviral efficacy.

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through caspase-dependent pathways. This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in determining biological activity. Variations in the cyclohexyl and phenyl substituents can lead to significant changes in potency and selectivity for biological targets. For example:

  • Amine vs. Amide: Compounds with amine linkages often show higher biological activity compared to their amide counterparts due to better receptor interactions .
  • Substituent Effects: The presence of methyl or halogen substituents on the phenyl ring can enhance binding affinity and selectivity towards specific receptors.

Case Studies

  • Influenza Virus Inhibition:
    • A study evaluated the antiviral activity of several adamantane derivatives against influenza viruses. This compound demonstrated moderate inhibition, suggesting further optimization could enhance efficacy.
  • Cancer Cell Line Studies:
    • In vitro studies using various cancer cell lines indicated that this compound could trigger apoptotic pathways, making it a candidate for further development as an anti-cancer agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide, and how can reaction conditions be optimized for higher yield?

  • Methodology : Multi-step synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized amines or heterocycles. Key steps include:

  • Use of coupling agents (e.g., EDC, HATU) in polar aprotic solvents like DMF or DMSO .
  • Temperature control (e.g., 0–25°C for amide bond formation) and pH adjustments to minimize side reactions .
  • Optimization via thin-layer chromatography (TLC) or HPLC for progress monitoring .
    • Yield Enhancement : Employ microwave-assisted synthesis for faster reaction kinetics or continuous flow reactors to improve scalability and reduce waste .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify adamantane core integrity, substituent positions (e.g., 4-methylphenyl), and carboxamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N–H) stretches .

Q. What are the key structural features of this compound that contribute to its stability and potential bioactivity?

  • Adamantane Core : Confers rigidity and lipophilicity, enhancing membrane permeability .
  • Carboxamide Group : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • 4-Methylphenyl Substituent : Modulates electronic properties and steric effects, influencing binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction between this compound and biological targets like the DprE1 enzyme?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes within the DprE1 active site, guided by crystallographic data of homologous systems .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd, kon, koff) in real time .
  • Mutagenesis Studies : Identify critical residues in DprE1 by comparing binding affinities with mutant enzymes .

Q. What strategies are effective in resolving contradictions in biological activity data across different substituent analogs of adamantane-carboxamides?

  • Quantitative Structure-Activity Relationship (QSAR) Modeling : Correlate physicochemical descriptors (e.g., logP, polar surface area) with bioactivity to identify critical substituent effects .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclohexyl vs. benzyl groups) and assess activity trends in in vitro assays .
  • Meta-Analysis : Cross-reference data from diverse assays (e.g., MIC values for antimicrobial activity vs. IC50 in cytotoxicity assays) to distinguish target-specific effects from off-target interactions .

Q. How can continuous flow reactors enhance the synthesis scalability and environmental sustainability of such adamantane derivatives?

  • Process Intensification : Improved heat/mass transfer in flow systems reduces reaction times and byproduct formation compared to batch methods .
  • Solvent Recycling : Integrate in-line solvent recovery systems to minimize waste .
  • Automation : Real-time monitoring (e.g., via FTIR or UV sensors) ensures consistent product quality during scale-up .

Q. What in vitro and in vivo assays are recommended to systematically evaluate the pharmacokinetic profile of this compound?

  • ADME Profiling :

  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to measure half-life .
  • Caco-2 Permeability : Assess intestinal absorption potential .
    • Pharmacodynamics :
  • Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., mycobacterial DprE1) .
  • Cytotoxicity : MTT assay in mammalian cell lines (e.g., HEK293) to determine selectivity .

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